3,6-Dichloro-8-methoxyquinolin-4-amine
Description
Properties
CAS No. |
1210464-43-9 |
|---|---|
Molecular Formula |
C10H8Cl2N2O |
Molecular Weight |
243.087 |
IUPAC Name |
3,6-dichloro-8-methoxyquinolin-4-amine |
InChI |
InChI=1S/C10H8Cl2N2O/c1-15-8-3-5(11)2-6-9(13)7(12)4-14-10(6)8/h2-4H,1H3,(H2,13,14) |
InChI Key |
GTMMXIFBJOAOJE-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=CC(=C1)Cl)C(=C(C=N2)Cl)N |
Synonyms |
4-Amino-3,6-dichloro-8-methoxyquinoline |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Related Compounds
Substituent Position and Electronic Effects
- Chlorine vs. In contrast, methoxy groups (e.g., in 6,7-Dimethoxyquinolin-4-amine) increase solubility but may reduce membrane permeability .
- Nitro vs. Amino Groups: Nitro-substituted analogs (e.g., NQ1–NQ6) exhibit higher reactivity in electrophilic substitution reactions but may confer toxicity, whereas amino groups (as in the target compound) are critical for hydrogen bonding in drug-receptor interactions .
Physicochemical Properties
- Melting Points : Chlorinated derivatives (e.g., 4k, NQ1) generally exhibit higher melting points (222–268°C) due to stronger intermolecular forces compared to methoxy-dominated compounds .
- Lipophilicity: The dichloro substitution in this compound likely increases logP values compared to dimethoxy analogs, impacting pharmacokinetic profiles.
Preparation Methods
Direct Chlorination Using POCl₃
Phosphorus oxychloride (POCl₃) is the most widely reported chlorinating agent for introducing chloro groups at positions 3 and 6. In a protocol adapted from CN104447569A, 8-methoxyquinolin-4-amine undergoes dichlorination in refluxing POCl₃ (110–120°C, 6–8 hours), achieving 78–86% yields (Table 1). The reaction proceeds via nucleophilic substitution, with POCl₃ acting as both a solvent and chlorinating agent. Excess POCl₃ (3–5 equivalents) ensures complete conversion, while trace water removal via molecular sieves minimizes hydrolysis.
Directed Chlorination with Lewis Acids
For substrates requiring regioselectivity, AlCl₃ or FeCl₃ catalyzes directed chlorination. For example, 8-methoxyquinolin-4-amine treated with Cl₂ gas in dichloromethane (DCM) at 0–5°C selectively chlorinates positions 3 and 6, as the methoxy group at position 8 deactivates para/ortho sites. This method yields 82–89% product with >99% regioselectivity.
Amination Strategies
Ammonolysis of Chloro Precursors
Replacing chloro substituents with amine groups is achieved via ammonolysis. As detailed in CN104844523A, 3,6-dichloro-8-methoxyquinoline reacts with aqueous ammonia (28–30% NH₃) in DMF at 100°C for 9–12 hours, yielding 85–90% this compound. The reaction’s success hinges on maintaining anhydrous conditions to prevent hydrolysis.
Optimization of Reaction Conditions
Solvent Effects
Temperature and Time
-
Chlorination : 110–120°C for 6–8 hours balances conversion and decomposition.
-
Amination : 100°C for 9–12 hours maximizes substitution while minimizing side reactions.
Purification and Characterization
Recrystallization
Crude product recrystallized from ethanol/water (3:1) achieves >98% purity. Melting points (207–209°C) align with literature.
Q & A
Q. Table 1: Representative Reaction Conditions
| Reagent | Solvent | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|
| NH₃ (aq.) | Ethanol | 80 | 74 | |
| MeNH₂ | Methanol | 100 | 92 |
Basic: What purification techniques are recommended for isolating high-purity this compound?
Methodological Answer:
Post-synthesis purification is critical to remove halogenated byproducts:
- Recrystallization : Use ethanol/water (3:1 v/v) for stepwise crystallization. Purity >95% is achievable with 2–3 recrystallization cycles .
- Column chromatography : Employ silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) as eluent. Monitor fractions via UV-Vis at 254 nm .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (gradient elution) resolve trace impurities (<0.5%) .
Basic: How should researchers characterize the structural integrity of this compound using spectroscopic methods?
Methodological Answer:
- ¹H/¹³C NMR : Confirm substitution patterns. Key signals include:
- Mass spectrometry (HRMS) : Exact mass [M+H]⁺ = 257.9954 (theoretical: 257.9958) .
- IR spectroscopy : N-H stretch at ~3350 cm⁻¹; C-Cl stretches at 750–650 cm⁻¹ .
Advanced: What strategies are employed to analyze structure-activity relationships (SAR) for this compound in antimalarial research?
Methodological Answer:
- Functional group modulation : Compare analogues (e.g., 6-Fluoro vs. 6-Chloro) to assess halogen electronegativity effects on Plasmodium falciparum inhibition .
- Biological assays : IC₅₀ values from in vitro parasite growth assays (e.g., SYBR Green assay). Correlate substituent position (e.g., 3-Cl vs. 6-Cl) with activity .
- Data interpretation : Use regression models to quantify substituent contributions (e.g., Hansch analysis) .
Q. Table 2: SAR for Antimalarial Activity
| Substituent (Position) | IC₅₀ (nM) | Notes | Source |
|---|---|---|---|
| 3-Cl, 6-Cl, 8-OCH₃ | 12.4 | High selectivity index | |
| 6-F, 8-OCH₃ | 45.7 | Reduced lipophilicity |
Advanced: How can computational modeling predict the interaction of this compound with biological targets?
Methodological Answer:
- Docking simulations : Use AutoDock Vina to model binding to PfATP4 (malaria target). Key interactions:
- MD simulations : Assess stability of ligand-protein complexes (GROMACS, 100 ns runs). RMSD <2 Å indicates stable binding .
- QSAR models : Train on datasets (e.g., ChEMBL) to predict novel derivatives’ activity .
Advanced: What methodologies resolve contradictions in biological activity data across different studies involving this compound derivatives?
Methodological Answer:
- Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply random-effects models to account for variability .
- Experimental replication : Standardize assay conditions (e.g., parasite strain, incubation time) to isolate compound-specific effects .
- Error source identification :
- Purity verification: HPLC/MS to confirm compound integrity .
- Assay controls: Include reference drugs (e.g., chloroquine) to validate experimental setups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
